Divergent Enantiomer-Specific Signaling Through a Shared Receptor: MRGPRD Pathway Activation
A 2024 study in Cell Reports demonstrated that while both (R)-BAIBA (CAS 132605-98-2) and (S)-BAIBA (CAS 4249-19-8) signal through the Mas-related G-protein-coupled receptor type D (MRGPRD) in osteocytes, they activate distinct intracellular pathways with different functional outcomes [1].
| Evidence Dimension | Signaling pathway activation leading to Fgf23 upregulation |
|---|---|
| Target Compound Data | Indirect Fgf23 increase via Gαi/NF-κB-mediated upregulation of sclerostin |
| Comparator Or Baseline | Direct Fgf23 increase via Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB pathways |
| Quantified Difference | Qualitative pathway divergence; quantitative Fgf23 induction data not provided in abstract, but functional outcomes are distinct. |
| Conditions | In vitro osteocyte cell culture model (IDG-SW3 cells) |
Why This Matters
Selection of the incorrect enantiomer will activate an entirely different signaling cascade, rendering any study of FGF23 regulation or bone metabolism invalid.
- [1] Sakamoto, E., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports, 43(7), 114397. View Source
